
3-Ethyl-4,4-dimethylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,4-dimethylpent-2-enoic acid: is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid with a unique structure characterized by an ethyl group at the third carbon and two methyl groups at the fourth carbon of the pent-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylpent-2-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylpent-2-enoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-4,4-dimethylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the double bond and alkyl groups may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-enoic acid: Lacks the ethyl group at the third carbon.
3,4-Dimethylpent-2-enoic acid: Has a methyl group instead of an ethyl group at the third carbon.
3-Ethyl-3-methylpent-2-enoic acid: Has a different arrangement of the methyl and ethyl groups.
Uniqueness
3-Ethyl-4,4-dimethylpent-2-enoic acid is unique due to the presence of both an ethyl group at the third carbon and two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
922177-79-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-8(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
KCUXJHSOTGNEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


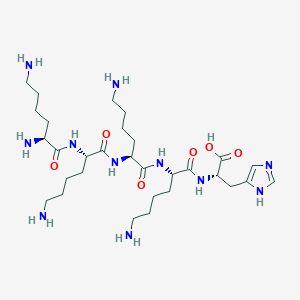
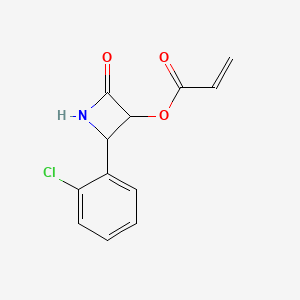

![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
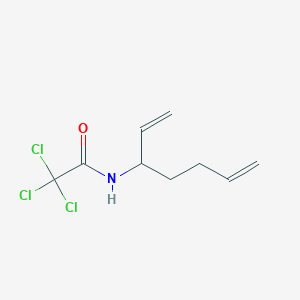

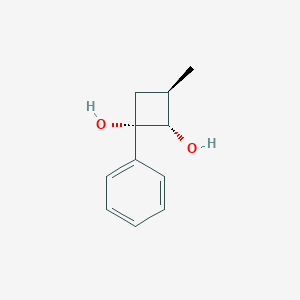
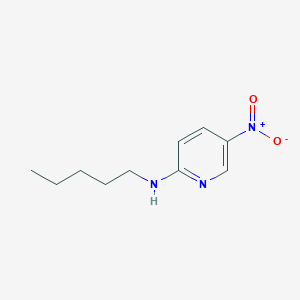
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
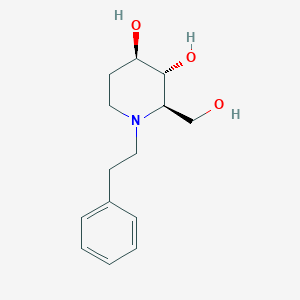
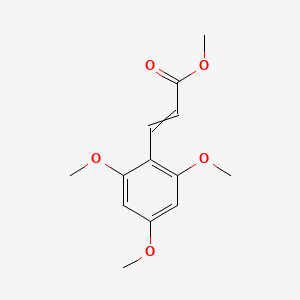
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
